3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine
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Overview
Description
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyrido-triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the desired triazine compound .
Industrial Production Methods: Industrial production of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine .
Scientific Research Applications
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine
Comparison: Compared to these similar compounds, 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine exhibits unique structural features that contribute to its distinct biological activities. For instance, the presence of the cyclopentyl group enhances its lipophilicity, allowing it to diffuse more easily into cells. This structural uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
121845-89-4 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3-cyclopentyl-3,4-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H14N4/c1-2-4-8(3-1)11-13-10-7-12-6-5-9(10)14-15-11/h5-8,11,13H,1-4H2 |
InChI Key |
DLRPEEWDHUZIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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